In Vitro Potency of 4-[(Propylamino)sulfonyl]benzoic Acid as a Human cPLA2α Inhibitor
4-[(Propylamino)sulfonyl]benzoic acid demonstrates direct inhibitory activity against human cytosolic phospholipase A2 alpha (cPLA2α). In an enzymatic assay, the compound exhibited an IC50 value of 13,000 nM [1]. This establishes a baseline for its activity in modulating the arachidonic acid pathway, a key target in inflammatory research.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13,000 nM |
| Comparator Or Baseline | N/A (No direct comparator data available in retrieved sources) |
| Quantified Difference | N/A |
| Conditions | Inhibition of cPLA2α isolated from human U937 cell cytoplasm, assessed as suppression of [14C]arachidonic acid release from L-alpha-1-palmitoyl-2-arachidonyl-sn-glycerol-3-phosphocholine substrate. |
Why This Matters
This data point is relevant for projects studying the arachidonic acid cascade where a specific N-propyl sulfamoyl benzoate scaffold is required.
- [1] BindingDB. BDBM50056721 (CHEMBL3326957). IC50 data for Cytosolic Phospholipase A2. 2016. View Source
